

Spectroscopic data for tert-Butyl 3-acetamidoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl 3-acetamidoazetidine-1-carboxylate*

Cat. No.: B1524445

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **tert-Butyl 3-acetamidoazetidine-1-carboxylate**

Introduction: The Azetidine Core in Modern Drug Discovery

In the landscape of medicinal chemistry, small, strained heterocyclic scaffolds are invaluable tools for exploring chemical space and designing novel therapeutic agents. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique three-dimensional geometry that can impart favorable physicochemical properties to drug candidates, including improved metabolic stability and cell permeability. **Tert-butyl 3-acetamidoazetidine-1-carboxylate** is a key bifunctional building block, incorporating the rigid azetidine core with synthetically versatile protecting groups.^{[1][2]} Its application spans the synthesis of innovative molecules in various therapeutic areas.^[1]

This guide, intended for researchers, synthetic chemists, and drug development professionals, provides a comprehensive analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—required for the unambiguous structural confirmation and quality assessment of this critical intermediate. The interpretation herein is grounded in fundamental principles and supported by data from analogous structures reported in peer-reviewed literature.

Molecular Structure and Key Features

The structure of **tert-butyl 3-acetamidoazetidine-1-carboxylate** contains three key regions that give rise to its characteristic spectroscopic signature: the tert-butoxycarbonyl (Boc) protecting group, the 3-acetamido substituent, and the core azetidine ring. Understanding the interplay of these components is crucial for accurate data interpretation.

Caption: Molecular structure of **tert-butyl 3-acetamidoazetidine-1-carboxylate**.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for confirming the proton framework of the molecule. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl_3) or DMSO-d₆.

Data Interpretation and Causality

The ¹H NMR spectrum can be logically divided into three regions corresponding to the main structural motifs.

- Upfield Region (1.4 - 2.0 ppm): This region is dominated by the signals from the two methyl-containing groups.
 - Boc Group Protons (H7, H8, H9): The nine equivalent protons of the tert-butyl group produce a sharp, intense singlet, typically observed around δ 1.40-1.46 ppm.[3][4] Its high integration value (9H) makes it an excellent internal reference point.
 - Acetamido Methyl Protons (H11): The three protons of the acetyl methyl group appear as a distinct singlet around δ 1.95-2.05 ppm. This signal is slightly downfield compared to a simple alkane due to the deshielding effect of the adjacent carbonyl group.
- Azetidine Ring Region (3.8 - 4.8 ppm): The four-membered ring protons exhibit more complex signals due to restricted bond rotation and diastereotopicity.
 - C3 Proton (H3): This methine proton, attached to the carbon bearing the acetamido group, is expected to appear as a multiplet (quintet or dddd) around δ 4.5-4.8 ppm. Its downfield

shift is caused by the deshielding effects of the adjacent nitrogen atom of the amide and the ring nitrogen.

- C2/C4 Protons (H2a, H2b, H4a, H4b): The methylene protons on the azetidine ring are diastereotopic, meaning they are chemically non-equivalent. They are expected to appear as two distinct multiplets. Typically, the protons at C2 and C4 resonate at slightly different frequencies due to the influence of the C3 substituent. One multiplet, integrating to 2H, may appear around δ 4.2-4.4 ppm, while the other 2H multiplet may be found slightly upfield around δ 3.8-4.0 ppm. The splitting patterns are complex due to both geminal and vicinal coupling.[5][6]
- Amide Proton Region (Variable):
 - N-H Proton: The amide proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It can typically be found between δ 5.5-7.5 ppm and can be confirmed by a D₂O exchange experiment, which causes the peak to disappear.

Summary of ¹H NMR Data

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
C(CH ₃) ₃ (Boc)	~1.45	s (singlet)	9H	N/A
CH ₃ (Acetyl)	~2.00	s (singlet)	3H	N/A
CH ₂ (Azetidine)	~3.9 (2H), ~4.3 (2H)	m (multiplet)	4H	Not readily resolved
CH (Azetidine)	~4.6	m (multiplet)	1H	Not readily resolved
NH (Amide)	~6.5 (variable)	br s (broad s)	1H	N/A

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Proton-decoupled ^{13}C NMR spectroscopy provides a count of the unique carbon environments in the molecule, offering crucial confirmation of the carbon skeleton.

Data Interpretation and Causality

- Carbonyl Carbons: The two carbonyl carbons are the most downfield signals.
 - Amide C=O (C10): Typically found around δ 170-171 ppm.
 - Boc C=O (C5): Appears slightly upfield from the amide carbonyl, around δ 155-157 ppm.
[3][7]
- Boc Group Carbons:
 - Quaternary Carbon (C6): The central carbon of the tert-butyl group is significantly deshielded by the attached oxygen and resonates around δ 79-81 ppm.[3][7]
 - Methyl Carbons (C7, C8, C9): The three equivalent methyl carbons give a single, intense signal around δ 28.0-28.5 ppm.[3][8]
- Azetidine Ring Carbons:
 - C2 and C4: These methylene carbons are attached to the Boc-protected nitrogen. Their chemical shifts are expected to be in the range of δ 48-55 ppm. They may appear as two distinct signals or as a single, broadened signal depending on the conformational dynamics of the ring.
 - C3: The methine carbon bearing the acetamido group should resonate in a similar region to C2/C4, typically around δ 50-58 ppm.
- Acetamido Methyl Carbon (C11): This carbon gives a signal in the upfield region, typically around δ 23-24 ppm.

Summary of ^{13}C NMR Data

Carbon Assignment	Chemical Shift (δ , ppm)
CH ₃ (Acetyl)	~23.5
C(CH ₃) ₃ (Boc)	~28.3
C2/C4 (Azetidine)	~52.0
C3 (Azetidine)	~55.0
C(CH ₃) ₃ (Boc)	~80.5
N-C=O (Boc)	~156.0
N-C=O (Amide)	~170.5

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups based on their characteristic vibrational frequencies.

Data Interpretation

- N-H Stretch: A moderate to sharp absorption band is expected in the 3300-3400 cm^{-1} region, corresponding to the stretching vibration of the N-H bond in the secondary amide.[6]
- C-H Stretches: Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear as multiple sharp peaks just below 3000 cm^{-1} (typically 2850-2980 cm^{-1}).
- C=O Stretches: This is a highly diagnostic region. Two distinct and strong carbonyl absorption bands are expected:
 - The Boc carbamate C=O stretch typically appears at a higher frequency, around 1690-1710 cm^{-1} .[6]
 - The amide C=O stretch (Amide I band) appears at a lower frequency, around 1650-1670 cm^{-1} .
- N-H Bend (Amide II): A strong band around 1530-1560 cm^{-1} corresponds to the N-H bending vibration coupled with C-N stretching, characteristic of secondary amides.

Summary of Key IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3350	Medium	N-H Stretch (Amide)
2850-2980	Strong	C-H Stretch (Aliphatic)
~1700	Strong	C=O Stretch (Boc Carbamate)
~1660	Strong	C=O Stretch (Amide I)
~1550	Strong	N-H Bend / C-N Stretch (Amide II)

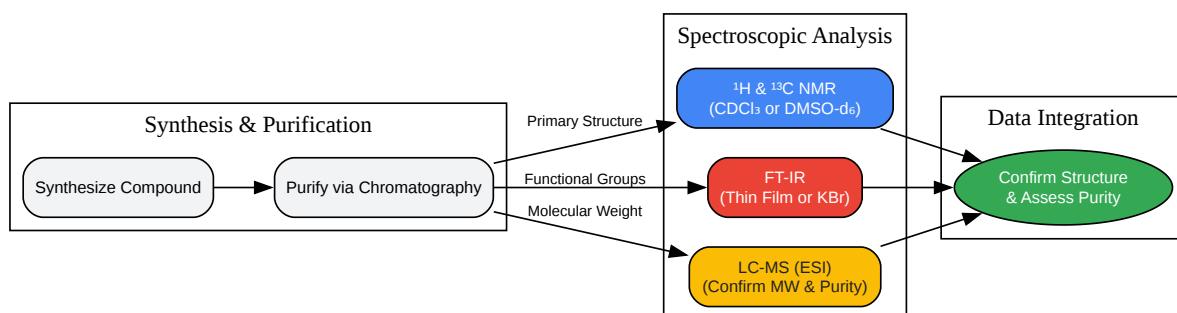
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. Electrospray ionization (ESI) is a common technique for this type of molecule.

Data Interpretation

The molecular formula of **tert-butyl 3-acetamidoazetidine-1-carboxylate** is C₁₀H₁₈N₂O₃, with a monoisotopic mass of 214.1317 Da.

- Molecular Ion: In positive ion mode ESI-MS, the most prominent peaks would be the protonated molecule [M+H]⁺ at m/z 215.1 and the sodium adduct [M+Na]⁺ at m/z 237.1.
- Key Fragments: A characteristic fragmentation pathway for Boc-protected compounds is the loss of the tert-butyl group as isobutylene or a tert-butyl cation, or the loss of the entire Boc group.
 - Loss of C₄H₈ (isobutylene): [M+H - 56]⁺ → m/z 159.1
 - Loss of the Boc group (C₅H₉O₂): [M+H - 101]⁺ → m/z 114.1, corresponding to the protonated 3-acetamidoazetidine fragment.


Summary of Expected Mass Spectrometry Data (ESI+)

Ion Species	Calculated m/z	Interpretation
$[M+H]^+$	215.14	Protonated molecular ion
$[M+Na]^+$	237.12	Sodium adduct of molecular ion
$[M+H - C_4H_8]^+$	159.08	Loss of isobutylene from Boc group
$[M+H - C_5H_9O_2]^+$	114.08	Loss of Boc group (amine fragment)

Protocols and Workflow

Analytical Workflow

A systematic approach ensures comprehensive and reliable characterization of the compound.

[Click to download full resolution via product page](#)

Caption: Standard workflow for the spectroscopic characterization of a synthesized compound.

Experimental Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Instrument: 400 MHz (or higher) spectrometer.
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Parameters: Spectral width of ~16 ppm, acquisition time of ~3-4 seconds, relaxation delay of 1-2 seconds, 8-16 scans.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').[\[5\]](#)
 - Parameters: Spectral width of ~220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2 seconds, number of scans dependent on concentration (typically 512 or more).[\[5\]](#)
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference spectra to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).[\[3\]](#)

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Thin Film): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), apply a drop to a salt plate (NaCl or KBr), and allow the solvent to evaporate.
- Acquisition: Place the plate in the spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} . A background spectrum of the clean salt plate should be acquired first and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

- Acquisition (LC-MS with ESI):
 - Inject a small volume (1-5 μ L) into the LC-MS system.
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Mass Analyzer: Scan a mass range appropriate for the expected ions (e.g., m/z 100-500).

Conclusion

The structural integrity of **tert-butyl 3-acetamidoazetidine-1-carboxylate** can be unequivocally confirmed through a combinatorial analysis of 1 H NMR, 13 C NMR, IR, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. The 1 H and 13 C NMR spectra define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical amide and carbamate functional groups, and mass spectrometry validates the overall molecular weight. This guide provides the foundational data and interpretive logic necessary for scientists to confidently verify the identity and purity of this versatile building block, ensuring the reliability and reproducibility of their synthetic endeavors in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 2. nbino.com [nbino.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC

[pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]
- 8. tert-Butyl acetate (540-88-5) 13C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic data for tert-Butyl 3-acetamidoazetidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1524445#spectroscopic-data-for-tert-butyl-3-acetamidoazetidine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com